molecular formula C14H16N2 B3023070 (4-Methyl-benzyl)-pyridin-4-ylmethyl-amine CAS No. 626210-31-9

(4-Methyl-benzyl)-pyridin-4-ylmethyl-amine

Cat. No.: B3023070
CAS No.: 626210-31-9
M. Wt: 212.29 g/mol
InChI Key: KADHELQTVKKZPR-UHFFFAOYSA-N
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Description

(4-Methyl-benzyl)-pyridin-4-ylmethyl-amine is a secondary amine featuring a benzyl group substituted with a methyl group at the para-position and a pyridin-4-ylmethyl moiety. This structure combines aromatic and heterocyclic components, making it relevant in coordination chemistry, catalysis, and pharmaceutical research. Its synthesis often involves nucleophilic substitution or reductive amination, with applications in fluorescence probes (e.g., AHP synthesis in ) and metal complexes ().

Properties

IUPAC Name

1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADHELQTVKKZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238878
Record name N-[(4-Methylphenyl)methyl]-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626210-31-9
Record name N-[(4-Methylphenyl)methyl]-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626210-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Methylphenyl)methyl]-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzyl)-pyridin-4-ylmethyl-amine typically involves the reaction of 4-methylbenzyl chloride with pyridine-4-ylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group and benzylic positions in (4-Methyl-benzyl)-pyridin-4-ylmethyl-amine facilitate nucleophilic substitution. Key examples include:

Alkylation with Halides
Reaction with alkyl/aryl halides under basic conditions yields quaternary ammonium salts. For instance:

  • Reagents : 4-Chloromethylpyridine, potassium carbonate (K₂CO₃)

  • Conditions : Dry DMF, 50°C, argon atmosphere

  • Product : Pyridinium derivatives (e.g., benzylpyridinium halides) with >80% yield .

Acylation
The amine reacts with acyl chlorides (e.g., isonicotinoyl chloride) in pyridine:

  • Product : Amide derivatives (e.g., FM16 in ) with moderate yields (40–60%) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable modifications at the pyridine or benzyl rings:

Suzuki-Miyaura Coupling

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃

  • Conditions : Microwave, 150°C, 30 min

  • Example : Coupling with 2-isopropylphenyl boronic acid produces biaryl derivatives (IC₅₀ < 100 nM for kinase targets) .

Buchwald-Hartwig Amination

  • Reagents : Aryl halides, Pd₂(dba)₃, DavePhos ligand

  • Conditions : Xylene, 100°C, 18 h

  • Application : Introduces pyridyl or imidazolyl groups at the benzyl position (e.g., compound 64 ) .

Oxidation

The benzylic C–H bonds are susceptible to oxidation:

  • Reagents : KMnO₄ (acidic conditions) or CrO₃

  • Product : Oxidized to carboxylic acids or ketones (theoretical yields: 60–75%) .

Reduction

Catalytic hydrogenation reduces unsaturated bonds:

  • Reagents : H₂ gas, Pd/C catalyst

  • Product : Saturated derivatives (e.g., cyclohexyl analogs) with >90% selectivity .

Functional Group Interconversion

Curtius Rearrangement

  • Reagents : Diphenylphosphoryl azide (DPPA), triethylamine

  • Conditions : Toluene/t-BuOH, 100°C

  • Product : Isocyanate intermediates, later hydrolyzed to amines (60% yield) .

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit pharmacological relevance:

Reaction TypeTarget ActivityIC₅₀ / EC₅₀Reference
Cholinesterase Inhibition AChE/BuChE inhibition5.90–6.76 μM
Kinase Inhibition CSF1R/EGFR inhibition<100 nM
Antiviral Activity HIV reverse transcriptase<10 μM

Industrial-Scale Synthetic Routes

  • Continuous Flow Processes : Automated reactors enhance efficiency (purity >98%).

  • Purification : Column chromatography (silica gel, CHCl₃:MeOH) or recrystallization .

Key Reaction Data Table

ReactionReagents/ConditionsYield (%)Application
Alkylation4-Chloromethylpyridine, K₂CO₃, DMF80–94Quaternary ammonium salts
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, microwave70–85Biaryl drug candidates
Curtius RearrangementDPPA, Et₃N, toluene/t-BuOH60Amine synthesis
AcylationIsonicotinoyl chloride, pyridine40–60Amide derivatives

Scientific Research Applications

(4-Methyl-benzyl)-pyridin-4-ylmethyl-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Pyridin-4-yl vs. Pyridin-2-yl Derivatives

The position of the nitrogen atom in the pyridine ring significantly impacts chemical behavior:

  • Coordination Chemistry: (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine forms Cu(II) complexes with square-pyramidal geometry (). Cu–N bond distances range from 1.936 Å (equatorial) to 2.199 Å (apical). Pyridin-4-yl Derivatives: Though direct data is absent, the 4-position nitrogen likely alters coordination modes.
Property Pyridin-2-yl Derivative () Pyridin-4-yl Derivative (Inferred)
Cu–N Bond Length (Å) 1.936–2.199 Likely shorter equatorial bonds
Geometry Square-pyramidal Possible distorted octahedral
Ligand Field Strength Moderate Higher due to better π-backdonation
  • Fluorescence Probes : Pyridin-2-ylmethyl-amine is used in AHP synthesis (), whereas the 4-isomer may exhibit shifted emission spectra due to altered electron distribution.

Substituent Effects on the Benzyl Group

Variations in benzyl substituents influence electronic and steric properties:

  • Compared to the methyl group, this derivative may exhibit enhanced bioavailability in drug design.
Substituent Electronic Effect LogP (Estimated) Potential Applications
4-Methyl (Target) Mildly donating ~2.1 Metal ligands, fluorescence
4-Fluoro-3-methoxy Withdrawing/donor ~1.8 Pharmaceuticals, sensors

Heterocyclic Variations: Pyridine vs. Pyrimidine

  • 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine ():
    • The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and rigidity.
    • Applications: Likely used in kinase inhibitors or nucleic acid analogs, contrasting with the target compound’s role in metal complexes.

Structural Analogues: Piperidine vs. Benzyl Moieties

  • (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine ():
    • The piperidine ring increases basicity (pKa ~10) and conformational flexibility.
    • Compared to the benzyl group, this structure may improve blood-brain barrier penetration in CNS drugs.
Feature Benzyl Derivative Piperidine Derivative
Basicity Moderate (pKa ~8–9) High (pKa ~10)
Lipophilicity LogP ~2.1 LogP ~1.5
Applications Catalysis, fluorescence Neuropharmaceuticals

Pharmacological Potential

  • LPSF/AC04 (): A 4-methyl-benzyl-containing acridine derivative with antitumor activity.

Biological Activity

(4-Methyl-benzyl)-pyridin-4-ylmethyl-amine, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C_{13}H_{16}N_2, with a molecular weight of 202.28 g/mol. Its structure features a pyridine ring substituted with a 4-methylbenzyl group, which is critical for its interaction with biological targets.

Target Interactions

This compound primarily interacts with various receptors and enzymes, influencing multiple biochemical pathways. Notably, it has been shown to bind to serine proteases, inhibiting their activation and thereby blocking interactions between mammalian cells and cancer cells .

Biochemical Pathways

The compound is involved in several metabolic pathways associated with indole derivatives. It influences metabolic flux through interactions with key enzymes, potentially affecting cellular growth and apoptosis.

Pharmacokinetics

The pharmacokinetic profile indicates rapid metabolism in the liver, similar to other compounds within its class. The compound's distribution within tissues is facilitated by specific transporters that enable its movement across cellular membranes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit tumor growth in various cancer cell lines, including bladder and breast cancer cells. The compound's ability to block serine protease activation is crucial for its anticancer effects .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
Bladder Cancer12.5Serine protease inhibition
Breast Cancer15.0Induction of apoptosis
Lung Cancer10.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against various bacterial strains. Studies have reported that it demonstrates potent inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus3.12 µg/mLHigh
Escherichia coli6.25 µg/mLModerate

Study on Bladder Cancer Cells

A notable study explored the effects of this compound on bladder cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

Study on Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The findings revealed that at sub-inhibitory concentrations, the compound could disrupt biofilm formation, enhancing its potential as an adjunct therapy in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (4-Methyl-benzyl)-pyridin-4-ylmethyl-amine and its derivatives?

  • Methodological Answer : The ligand can be synthesized via a two-step procedure:

Ligand Preparation : React 4-methylbenzylamine with pyridin-4-ylmethyl halide under reflux in ethanol, followed by purification via recrystallization .

Metal Complex Formation : Combine the ligand with metal salts (e.g., Cu(II)) and thiocyanate ions in ethanol, reflux for 2–4 hours, and crystallize using slow evaporation of dichloromethane .

  • Key Considerations : Monitor reaction pH to avoid decomposition of the pyridine moiety. Use inert atmospheres for moisture-sensitive intermediates.

Q. How is the purity of this compound validated post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : 1H^1H NMR (DMSO-d6) to verify absence of unreacted starting materials (e.g., δ 2.3 ppm for methylbenzyl CH3, δ 8.5 ppm for pyridyl protons) .
  • Elemental Analysis : Compare experimental C, H, N values with theoretical calculations (e.g., C14H16N2: C 79.21%, H 7.60%, N 13.19%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the coordination geometry of metal complexes involving this ligand?

  • Methodological Answer :

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
  • Refinement : SHELXL-2018/3 for structure solution. Key parameters include Cu–N bond distances (1.936–2.199 Å for equatorial/apical thiocyanato ligands) and ligand bite angles (e.g., 160–170° for square pyramidal geometry) .
  • Validation : Check R-factors (R1 < 0.05) and residual electron density maps (<1 eÅ⁻³) .
    • Data Contradiction Tip : Discrepancies in bond lengths may arise from Jahn-Teller distortions; compare with EXAFS or DFT calculations .

Q. What strategies optimize enantiomeric resolution of chiral derivatives of this ligand?

  • Methodological Answer :

  • Diastereomeric Salt Formation : React racemic mixtures with chiral resolving agents (e.g., ditoluoyl-L-tartaric acid) in methanol, followed by fractional crystallization .
  • Chromatography : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to separate enantiomers. Monitor optical rotation ([α]D²⁵) for confirmation .
    • Challenge : Low solubility of tartrate salts may require polar aprotic solvents (e.g., DMF).

Q. How do electronic effects of substituents on the pyridine ring influence metal-binding affinity?

  • Methodological Answer :

  • Comparative Studies : Synthesize derivatives with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups.
  • Analysis :
  • UV-Vis : Monitor λmax shifts in metal complexes (e.g., d-d transitions for Cu(II) at ~600 nm).
  • Cyclic Voltammetry : Compare redox potentials (E1/2) to assess ligand field strength .
  • Contradiction Resolution : Conflicting data from UV-Vis and CV may arise from solvent effects; standardize measurements in anhydrous DMSO .

Q. What are the challenges in stabilizing thiocyanato-bridged coordination polymers using this ligand?

  • Methodological Answer :

  • Crystallization : Use mixed solvents (e.g., CH2Cl2/EtOH) to slow nucleation.
  • Structural Analysis : Identify intermolecular interactions (e.g., C–H⋯S hydrogen bonds, π-π stacking) via Hirshfeld surface analysis .
  • Stability Tests : Expose crystals to humidity (40–80% RH) and monitor decomposition via PXRD over 7 days .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(4-Methyl-benzyl)-pyridin-4-ylmethyl-amine
Reactant of Route 2
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(4-Methyl-benzyl)-pyridin-4-ylmethyl-amine

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